Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
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Overview
Description
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a chemical compound used as a reagent in the synthesis of various derivatives . It has been used to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as sodium channel blockers to treat stroke patients .
Synthesis Analysis
The synthesis of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate involves palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This leads to the formation of 4-pyridylpiperidinyl esters .Molecular Structure Analysis
The molecular formula of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is C20H28FNO4 . It has a molecular weight of 365.44 . The SMILES string representation of the molecule isCCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)Cc2ccc(F)cc2
. Chemical Reactions Analysis
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a substrate used in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This reaction leads to the formation of 4-pyridylpiperidinyl esters .Physical And Chemical Properties Analysis
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a solid with a melting point of 62-66 °C . It has a density of 1.1±0.1 g/cm3 and a boiling point of 435.7±35.0 °C at 760 mmHg . The compound has a molar refractivity of 96.1±0.3 cm3 .Scientific Research Applications
Synthesis and Antimicrobial Activities
One study focused on the synthesis of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate , which was achieved via the Knoevenagel condensation reaction. The synthesized compound was evaluated for its antifungal and antimicrobial susceptibilities, demonstrating its potential application in developing new antimicrobial agents (Kumar et al., 2016).
Drug Development and Molecular Design
Another application includes the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Compounds, including a closely related analogue to Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, showed promising activity against Mycobacterium tuberculosis, indicating their potential in developing new treatments for tuberculosis (Jeankumar et al., 2013).
Chemistry and Structural Analysis
The chemical also finds applications in the synthesis of other complex molecules. For instance, methods for the preparation of (3S)-3-(4-fluorobenzyl)piperidinium Mandelate were described, showcasing the compound's utility in producing chiral salts for pharmaceutical applications (Emmett et al., 2004).
Protective Groups in Organic Synthesis
The compound also plays a role in organic synthesis, particularly in protecting hydroxyl groups. The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group was designed, synthesized, and evaluated for protecting hydroxyl groups, with Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate serving as a model compound in these studies. This work underscores the importance of such compounds in the synthesis of protected glycosyl donors in carbohydrate chemistry (Spjut et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIYXHXWARGQKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584851 |
Source
|
Record name | 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate | |
CAS RN |
917755-77-2 |
Source
|
Record name | 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 917755-77-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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